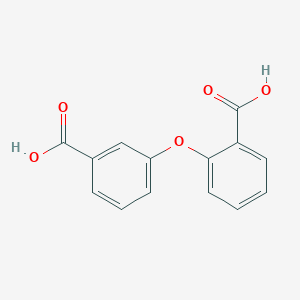![molecular formula C15H17Cl2N3O2S B14003984 4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide CAS No. 10209-75-3](/img/structure/B14003984.png)
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₅H₁₇Cl₂N₃O₂S. It is known for its applications in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of a bis(2-chloroethyl)amino group, a pyridinyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted amines or thiols.
Applications De Recherche Scientifique
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide involves the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The compound targets class I histone deacetylases, including HDAC1, HDAC2, and HDAC3, with high selectivity. This action induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Similar in structure but with a different functional group, showing potent histone deacetylase inhibition.
4-[bis(2-chloroethyl)amino]phenylacetic acid: Another compound with a bis(2-chloroethyl)amino group, used in anticancer research.
Uniqueness
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide is unique due to its combination of a pyridinyl group and a benzenesulfonamide moiety, which contribute to its distinct chemical properties and biological activities. Its high selectivity for class I histone deacetylases sets it apart from other similar compounds, making it a valuable tool in cancer research and therapy .
Propriétés
Numéro CAS |
10209-75-3 |
|---|---|
Formule moléculaire |
C15H17Cl2N3O2S |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
4-[bis(2-chloroethyl)amino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H17Cl2N3O2S/c16-8-11-20(12-9-17)13-4-6-14(7-5-13)23(21,22)19-15-3-1-2-10-18-15/h1-7,10H,8-9,11-12H2,(H,18,19) |
Clé InChI |
KDVLUOGTEOXWMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


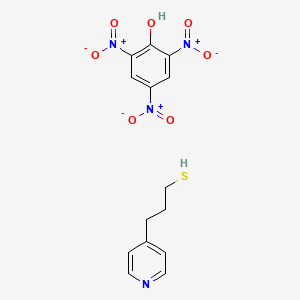
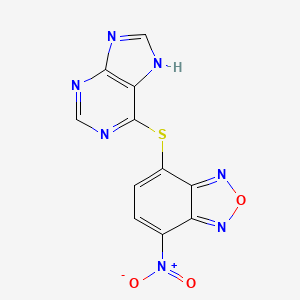
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
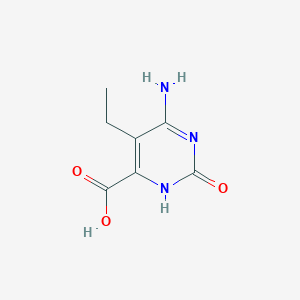
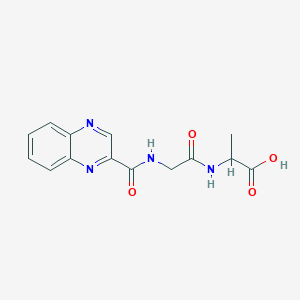
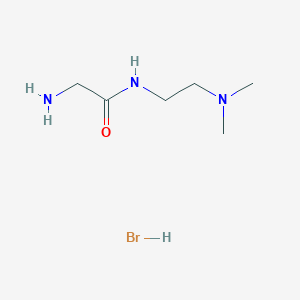
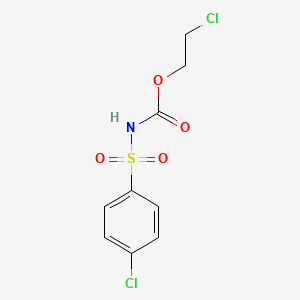
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
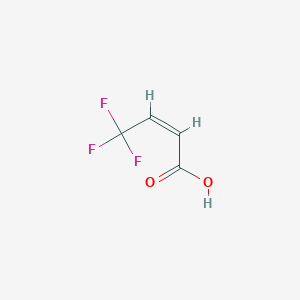
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
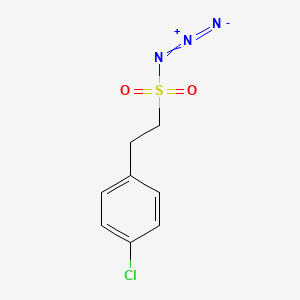
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
